molecular formula C20H18ClF2N3O B2889405 8-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-(3-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE CAS No. 1216479-70-7

8-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-(3-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE

Cat. No.: B2889405
CAS No.: 1216479-70-7
M. Wt: 389.83
InChI Key: DVCQAHGTEMGUSL-UHFFFAOYSA-N
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Description

“8-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-(3-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[45]DEC-3-EN-2-ONE” is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which often imparts interesting chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-(3-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE” typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the various substituents. Common synthetic routes may include:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: Functional groups such as chloro, fluoro, and benzyl groups can be introduced through substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“8-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-(3-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE” may undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

“8-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-(3-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE” may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.

    Materials Science: Use in the development of novel materials with unique properties.

    Chemical Research: Study of its reactivity and properties in various chemical reactions.

Mechanism of Action

The mechanism by which “8-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-(3-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE” exerts its effects would depend on its specific application. In medicinal chemistry, this might involve interaction with molecular targets such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “8-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-(3-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE” may include other spirocyclic compounds with similar substituents. Examples might include:

    Spiro[4.5]decane derivatives: Compounds with similar spirocyclic cores.

    Fluorobenzyl derivatives: Compounds with similar fluorobenzyl substituents.

Uniqueness

The uniqueness of “this compound” may lie in its specific combination of substituents and spirocyclic structure, which could impart unique chemical and biological properties.

Properties

IUPAC Name

8-[(2-chloro-6-fluorophenyl)methyl]-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF2N3O/c21-16-5-2-6-17(23)15(16)12-26-9-7-20(8-10-26)24-18(19(27)25-20)13-3-1-4-14(22)11-13/h1-6,11H,7-10,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCQAHGTEMGUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)F)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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